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Compound of Interest |

Compound Name: 5-Hydroxy-3-methylindole

CAS No.: 1125-40-2

Cat. No.: B177197

\ J

Executive Technical Summary

5-Hydroxy-3-methylindole (3-methyl-1H-indol-5-0l) is a bioactive indole derivative functioning
primarily as a metabolic intermediate and a synthetic scaffold. Unlike Skatole (3-methylindole),
which is known for its fecal odor and pneumotoxicity, the 5-hydroxy variant represents a Phase
| metabolite with distinct solubility and reactivity profiles.

In drug development, it serves as a structural analog to serotonin (5-hydroxytryptamine),
lacking the ethylamine side chain. Its primary significance lies in its role as a biomarker for
tryptophan metabolism and its propensity for bioactivation into electrophilic imine methides, a
mechanism central to indole-mediated toxicity.

Physicochemical Profile

The introduction of the hydroxyl group at the C5 position significantly alters the electron density
of the indole ring, increasing polarity and raising the melting point compared to 3-methylindole.
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Property Value Technical Context
CAS Number 1125-40-2 Distinct from Skatole (83-34-1)
Molecular Formula CoHoNO MW: 147.17 g/mol
White to off-white crystalline Darkens upon oxidation/light
Appearance ]
solid exposure
Significantly higher than
Melting Point 108-109 °C Skatole (95 °C) due to H-
bonding
- ) Predicted value; decomposes
Boiling Point 344.8 °C (at 760 mmHg) )
at high heat
N Limited water solubility; soluble
Solubility DMSO, Ethanol, Methanol ) )
in alkali
) ] Weakly acidic; forms phenolate
pKa (Predicted) ~10.2 (Phenolic OH) ] ) ] ]
anions in basic media
Moderate lipophilicity;
LogP ~1.99 Pop y

membrane permeable

Synthetic Pathways[3][4]
A. Chemical Synthesis: Fischer Indole Strategy

The most robust laboratory synthesis utilizes the Fischer Indole Synthesis. This method avoids
the harsh conditions of the Nenitzescu synthesis often used for 5-hydroxyindoles but allows for
specific alkylation at the C3 position.

Protocol Summary:

e Hydrazone Formation: Condensation of 4-benzyloxyphenylhydrazine with propionaldehyde
yields the corresponding hydrazone.

e Cyclization: Acid-catalyzed rearrangement (using polyphosphoric acid or ZnClz2) closes the
ring to form 5-benzyloxy-3-methylindole.
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o Deprotection: Catalytic hydrogenolysis (H2/Pd-C) or Lewis acid cleavage (BBrs) removes the
benzyl group to yield the free phenol.

Condensation Fischer Cyclization Deprotection

4-Benzyloxyphenylhydrazine (EtOH, Reflux) | Arylhydrazone (PPA or ZnCI2, Heat) _ | _ o . H2/Pd-C or BBr3 5-Hydroxy-3-methylindole
+ Propionaldehyde »|  Intermediate | SEETRESF SRR (CAS 1125-40-2)

Figure 1: Fischer Indole Synthesis Route for 5-Hydroxy-3-methylindole

Click to download full resolution via product page

B. Metabolic Biosynthesis

In biological systems (specifically porcine and human hepatic models), 5-hydroxy-3-
methylindole is generated via cytochrome P450-mediated hydroxylation of Skatole.

e Enzymes: CYP2EL, CYP2A19.[1]

o Pathway: Direct hydroxylation at the C5 position. This is a detoxification pathway compared
to the dehydrogenation pathway (see Section 5).

Structural Characterization
Nuclear Magnetic Resonance (NMR)

The 5-hydroxy substitution pattern breaks the symmetry of the benzene ring, creating a distinct
splitting pattern.

e 'H NMR (DMSO-ds, 400 MHz):
o 6 10.5 ppm (s, 1H): Indole NH (broad, exchangeable).
o 0 8.6 ppm (s, 1H): Phenolic OH.

o 06.9-7.1 ppm (m, 3H): Aromatic protons (H4, H6, H7). The H4 proton often appears as a
doublet with meta-coupling (J ~2.5 Hz) due to the OH group.

o 0 6.8 ppm (s, 1H): C2-H proton (distinctive singlet/doublet for 3-substituted indoles).
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o 02.2-23ppm (s, 3H): C3-Methyl group.[2]

Mass Spectrometry (MS)[1]

e Molecular lon:m/z 147 [M]*.

e Fragmentation: Loss of methyl radical (M-15) to form a stable quinoid-like cation is a
common fragmentation pathway.

Biological Mechanism & Safety: The Bioactivation
Risk

While 5-hydroxy-3-methylindole is often a stable metabolite, the 3-methylindole scaffold
possesses a latent toxicity mechanism known as bioactivation to imine methides.

Mechanism of Pneumotoxicity

The toxicity of 3-methylindoles is driven by dehydrogenation rather than hydroxylation.
However, the 5-hydroxy derivative can still undergo oxidation to form reactive quinone-imine

intermediates.
o Dehydrogenation: CYP enzymes abstract a hydrogen from the C3-methyl group.

o Electrophile Formation: This generates 3-methyleneindolenine (3MEI), a potent electrophile.

[3]

e Adduct Formation: 3MEI reacts covalently with nucleophilic residues (Cysteine-SH) on
proteins or Glutathione (GSH), leading to cellular damage (specifically in lung tissue, or "fog

fever" in cattle).
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Figure 2: Bioactivation vs. Detoxification Pathways
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Experimental Handling Protocol
Storage and Stability[7]

» Light Sensitivity: Indoles are electron-rich and prone to photo-oxidation. Store in amber vials.

o Oxidation: The 5-hydroxy group makes this compound susceptible to air oxidation
(browning). Store under inert gas (Argon/Nitrogen) at -20°C for long-term stability.

» Solution Stability: Unstable in acidic solutions over time; prepare fresh in degassed solvents.

Safety (SDS Summary)

» Signal Word: Warning.

e Hazard Statements: H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp. Irrit.).

© 2026 BenchChem. All rights reserved. 5/7 Tech Support


https://www.benchchem.com/product/b177197?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b177197?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Foundational & Exploratory

Check Availability & Pricing

o Special Note: Due to its structural similarity to pneumotoxic skatole metabolites, handle with
high-efficiency particulate air (HEPA) filtration and avoid inhalation of dust.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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